molecular formula C17H15NO4S B2613153 N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide CAS No. 670271-81-5

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2613153
CAS No.: 670271-81-5
M. Wt: 329.37
InChI Key: OVGWDFGKQSAHIV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is an organic compound that features a furan ring, a phenoxy group, and a sulfonamide group

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters . The interaction between this compound and MAO results in the formation of a flavin adduct, which alters the enzyme’s activity . Additionally, this compound may interact with other proteins and receptors, influencing their function and activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound may affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress response.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of MAO, forming a covalent adduct with the flavin cofactor, which inhibits the enzyme’s activity . Additionally, this compound interacts with EGFR, blocking its activation and downstream signaling . These interactions result in the modulation of various cellular processes, including neurotransmitter metabolism, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic transformation may affect the compound’s activity and its interactions with biomolecules. Long-term exposure to this compound has been associated with sustained inhibition of MAO and EGFR, leading to prolonged effects on neurotransmitter levels and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to selectively inhibit MAO and EGFR, resulting in beneficial effects on neurotransmitter metabolism and cancer cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. This compound is metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent degradation . The metabolic transformation of this compound can affect its interactions with biomolecules and its overall efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism and cellular signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and effects. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it interacts with MAO and influences neurotransmitter metabolism . Additionally, this compound can be found in the nucleus, where it modulates gene expression and cellular signaling pathways. The subcellular localization of this compound is essential for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is unique due to its combination of a furan ring, phenoxy group, and sulfonamide group, which confer specific chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGWDFGKQSAHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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